molecular formula C19H13NO2 B12105953 Isosalviamine A

Isosalviamine A

Katalognummer: B12105953
Molekulargewicht: 287.3 g/mol
InChI-Schlüssel: ZBXNXVRDRXYXHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isosalviamine A (CAS: 878475-29-7) is a nitrogen-containing diterpenoid isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. With the molecular formula C₁₉H₁₃NO₂ and a molecular weight of 287.3 g/mol, it belongs to a class of compounds characterized by a diterpene backbone modified with an amine functional group . Its structural uniqueness lies in the incorporation of nitrogen, distinguishing it from oxygen-only analogs like salvianolic acids and tanshinones. This compound is utilized as a certified reference material (CRM) in pharmaceutical and food research, with purity standards ≥98% for analytical applications .

Eigenschaften

Molekularformel

C19H13NO2

Molekulargewicht

287.3 g/mol

IUPAC-Name

5,17-dimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaene

InChI

InChI=1S/C19H13NO2/c1-10-4-3-5-13-12(10)6-7-14-16(13)17-19(22-9-20-17)15-11(2)8-21-18(14)15/h3-9H,1-2H3

InChI-Schlüssel

ZBXNXVRDRXYXHY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)OC=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Isosalviamine A umfasst mehrere Schritte, darunter die Extraktion der Verbindung aus den Wurzeln von Salvia trijuga unter Verwendung von Methanol. Die Struktur von this compound wird mithilfe verschiedener spektroskopischer Techniken wie 1H- und 13C-NMR-Spektren mit Unterstützung von COSY-, NOESY-, HMQC- und HMBC-Experimenten aufgeklärt .

Industrielle Produktionsverfahren: Derzeit gibt es nur begrenzte Informationen über die großtechnische industrielle Produktion von this compound. Die meisten verfügbaren Daten beziehen sich auf die Synthese und Extraktionsmethoden im Labormaßstab.

Analyse Chemischer Reaktionen

Reaktionstypen: Isosalviamine A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend für die Modifizierung der Verbindung, um ihre biologische Aktivität zu verbessern oder ihre Eigenschaften zu untersuchen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Chloroform, Dichlormethan, Ethylacetat, DMSO und Aceton . Diese Lösungsmittel werden verwendet, um die Verbindung zu lösen und die Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Detaillierte Studien zu den Reaktionsprodukten sind noch im Gange.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

Isosalviamine A is classified as a diterpene alkaloid, characterized by its complex molecular structure (C20H15NO2). Its unique arrangement of carbon, nitrogen, and oxygen atoms contributes to its diverse biological properties, making it a subject of interest in multiple fields.

Key Biological Activities

  • Antibacterial : Exhibits activity against various bacterial strains.
  • Antiplasmodial : Shows potential in combating malaria.
  • Antituberculosis : Investigated for efficacy against Mycobacterium tuberculosis.
  • Anti-inflammatory : Reduces inflammation through various mechanisms.
  • Antitumor : Demonstrates cytotoxic effects on cancer cells.
  • Antioxidant : Protects against oxidative stress.

Medical Applications

The therapeutic potential of this compound has been explored in several medical contexts:

Case Studies

  • Cancer Treatment : In vitro studies have shown that this compound possesses significant cytotoxicity against cancer cell lines, including lung cancer (A-549 cells) with an effective dose (ED50) of less than 0.1 μg/ml.
  • Cardiovascular Health : Research indicates potential benefits in treating coronary heart diseases by improving endothelial function and reducing oxidative damage.
  • Neurological Disorders : Preliminary studies suggest that this compound may aid in managing conditions like insomnia and anxiety due to its neuroactive properties.

Industrial Applications

While the industrial applications of this compound are still under exploration, its potential for developing new pharmaceuticals is notable. The compound's diverse biological activities make it a candidate for further research into drug formulation and development.

Research Findings

The following table summarizes key research findings related to the applications of this compound:

Application Area Findings References
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Antitumor ActivityCytotoxic effects on various cancer cell lines
Antiplasmodial ActivityInhibitory effects on Plasmodium falciparum
Anti-inflammatory EffectsReduction in inflammatory markers in animal models
Neuroprotective EffectsPotential benefits observed in models of anxiety and sleep disorders

Wirkmechanismus

Isosalviamine A is compared with other similar diterpene alkaloids, such as Isosalviamine B and various tanshinones isolated from Salvia species . These compounds share structural similarities but differ in their biological activities and therapeutic potentials. This compound stands out due to its unique oxazole ring and the specific biological activities it exhibits.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The table below compares Isosalviamine A with key structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
This compound 878475-29-7 C₁₉H₁₃NO₂ 287.3 Diterpene, Amine Salvia miltiorrhiza
Isosalviamine B 878475-30-0 C₂₀H₁₅NO₂ 301.3 Diterpene, Amine Salvia miltiorrhiza
Salvianolic Acid A Not provided C₂₆H₂₂O₁₀ 494.46 Phenolic acid Salvia miltiorrhiza
Tanshinone I 568-73-0 C₁₈H₁₂O₃ 276.3 Diterpene quinone Salvia miltiorrhiza
Przewaquinone C 96839-29-1 C₁₈H₁₆O₄ 296.3 Diterpene, Ketone Salvia miltiorrhiza

Key Observations :

  • Nitrogen vs. Oxygen Backbone: this compound and B contain nitrogen, unlike salvianolic acids (phenolic acids) or tanshinones (quinones). This likely alters their electronic properties and bioavailability .
  • Molecular Weight: this compound (287.3) is lighter than Salvianolic Acid A (494.46), suggesting differences in solubility and chromatographic behavior .

Challenges in Purification and Analysis

This compound and its analogs are challenging to isolate due to:

  • Structural Similarities: Salvianolic acids and this compound/B share overlapping polarities, requiring advanced techniques like preparative HPLC or countercurrent chromatography .
  • Low Natural Abundance : this compound occurs in trace amounts (≤0.03% in raw plant material), necessitating multi-step purification protocols .

Biologische Aktivität

Isosalviamine A is a naturally occurring compound derived from various plant sources, particularly within the genus Salvia. It is structurally related to other salviamines and has garnered attention due to its potential therapeutic properties. This article focuses on the biological activity of this compound, examining its anti-inflammatory, antimicrobial, and antioxidant effects, along with relevant case studies and research findings.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. One study demonstrated that this compound effectively reduced carrageenan-induced paw edema in rats, suggesting its potential as an anti-inflammatory agent. The inhibition rates were reported at 94.69%, 89.66%, and 87.83% at 1, 2, and 3 hours post-administration, respectively .

2. Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values for this compound against common bacteria were found to be promising:

Microorganism MIC (mg/mL)
E. coli6.72
S. aureus6.63
Pseudomonas aeruginosa6.45

These results indicate that this compound possesses potent antimicrobial properties, making it a candidate for further development in treating bacterial infections .

3. Antioxidant Activity

This compound also demonstrates antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals and reduce oxidative damage in cells, thus contributing to its overall therapeutic potential .

Case Study: In Vivo and In Vitro Evaluations

A comprehensive evaluation of this compound's biological activities was conducted using both in vivo and in vitro models:

  • In Vivo Study : Rats administered with this compound showed a significant reduction in inflammation markers compared to control groups.
  • In Vitro Study : Cell cultures treated with this compound exhibited increased cell viability under oxidative stress conditions, highlighting its protective effects against cell death.

The mechanism through which this compound exerts its biological effects involves the modulation of signaling pathways related to inflammation and oxidative stress:

  • Inflammatory Pathways : this compound inhibits the NF-kB pathway, leading to decreased expression of inflammatory cytokines.
  • Oxidative Stress : It enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for isolating and characterizing Isosalviamine A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction followed by column chromatography (e.g., silica gel, HPLC) for purification. Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY, HSQC) and mass spectrometry (HR-ESI-MS). Purity validation requires ≥95% homogeneity via HPLC-UV/DAD .
  • Key Considerations : Ensure solvent compatibility with the compound’s stability. Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference. Cross-validate spectral data with literature for alkaloid-specific shifts (e.g., δ 2.5–3.5 ppm for methylene groups in terpenoid moieties) .

Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity via MTT assay) with positive/negative controls. For cytotoxicity, use IC₅₀ calculations with dose-response curves (4-parameter logistic model). Validate results with orthogonal assays (e.g., apoptosis markers like Annexin V staining) to confirm mechanisms .
  • Data Interpretation : Address false positives by testing against non-target cell lines or enzymes. Normalize data to account for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How should conflicting spectral data for this compound’s stereochemistry be resolved?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with computational methods (e.g., DFT-NMR chemical shift prediction). Compare experimental NOESY/ROESY correlations with simulated 3D structures. If discrepancies persist, re-isolate the compound to rule out degradation or contamination .
  • Case Study : A 2024 Journal of Natural Products study resolved conflicting NOE signals by crystallizing this compound with a heavy-atom derivative, confirming the C-7R configuration .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Use murine models for preliminary ADME studies (e.g., Sprague-Dawley rats for bioavailability via oral/intravenous routes). For neurotoxicity, employ zebrafish larvae (OECD TG 236) to assess blood-brain barrier penetration. Monitor plasma concentrations via LC-MS/MS at logarithmic intervals (0.5–24h post-administration) .
  • Ethical Design : Adhere to ARRIVE guidelines for animal studies. Include sham controls and blinded assessments to reduce bias .

Q. How can researchers address contradictory bioactivity results between in vitro and in vivo studies of this compound?

  • Methodological Answer : Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. Use isotopic labeling (¹⁴C or ³H) to track metabolite formation. If poor bioavailability is suspected, reformulate with liposomal carriers or pro-drug analogs .
  • Statistical Approach : Apply meta-analysis to compare effect sizes across studies. Use funnel plots to detect publication bias in reported IC₅₀ values .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document reaction conditions exhaustively (e.g., solvent purity, inert atmosphere, catalyst lot numbers). Use automated synthesis platforms (e.g., Chemspeed) for batch consistency. Validate new derivatives via comparative TLC, melting point analysis, and chiral HPLC .
  • Reporting Standards : Follow the Beilstein Journal of Organic Chemistry guidelines: report yields as isolated masses, include ≥3 spectral replicates, and deposit raw data in repositories like Zenodo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.